3,5-Dibromo-2-chlorobenzoic acid
Overview
Description
3,5-Dibromo-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H3Br2ClO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 3,5-Dibromo-2-chlorobenzoic acid typically begins with 2-amino-3,5-dibromobenzoic acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at 0°C.
Industrial Production Methods:
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, purity, and safety. The reaction conditions are carefully controlled to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-2-chlorobenzoic acid can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include derivatives where the bromine or chlorine atoms are replaced by hydroxyl, amino, or alkyl groups.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes
Scientific Research Applications
Chemistry:
Organic Synthesis: 3,5-Dibromo-2-chlorobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions of halogenated benzoic acids with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.
Chemical Manufacturing: It serves as a building block for the production of more complex chemical entities.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-chlorobenzoic acid exerts its effects depends on its application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
- 3,5-Dibromo-2-hydroxybenzaldehyde
- 2,3,5-Triiodobenzoic acid
- 2,6-Dichlorobenzoic acid
- 2,6-Dichlorobenzamide
Comparison:
- 3,5-Dibromo-2-hydroxybenzaldehyde: Similar in structure but contains a hydroxyl group instead of a carboxyl group, leading to different reactivity and applications.
- 2,3,5-Triiodobenzoic acid: Contains iodine atoms instead of bromine, which can significantly alter its chemical properties and biological activity.
- 2,6-Dichlorobenzoic acid: Lacks bromine atoms, making it less reactive in certain substitution reactions.
- 2,6-Dichlorobenzamide: Contains an amide group instead of a carboxyl group, affecting its solubility and reactivity .
Conclusion
3,5-Dibromo-2-chlorobenzoic acid is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the production of complex chemical entities. The compound’s mechanism of action and comparison with similar compounds highlight its distinct properties and potential for further research and development.
Properties
IUPAC Name |
3,5-dibromo-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIYETPARSBPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307322 | |
Record name | 3,5-dibromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27003-05-0 | |
Record name | 27003-05-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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